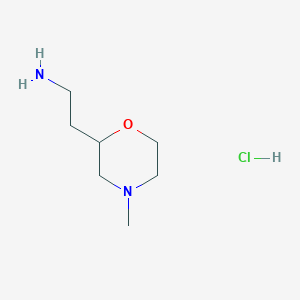
2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H17O1N2Cl1. It is a solid substance that is often used in various scientific research applications. The compound is known for its unique structure, which includes a morpholine ring substituted with a methyl group and an ethanamine side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 4-methylmorpholine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The process often includes purification steps such as crystallization or recrystallization to achieve high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may be investigated for its potential therapeutic effects or as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the context of its use, such as in biological or chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine hydrochloride
- 2-(4-Methyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride
- 2-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethan-1-amine hydrochloride
Uniqueness
2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride is unique due to its specific morpholine ring structure with a methyl substitution. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C7H17ClN2O |
|---|---|
Molekulargewicht |
180.67 g/mol |
IUPAC-Name |
2-(4-methylmorpholin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-9-4-5-10-7(6-9)2-3-8;/h7H,2-6,8H2,1H3;1H |
InChI-Schlüssel |
GLJVDQOBZBVZFX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCOC(C1)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


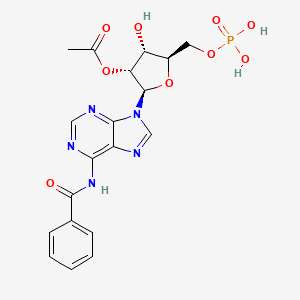
![5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12926180.png)
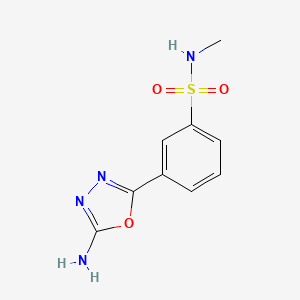
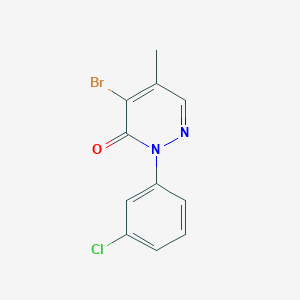
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B12926199.png)
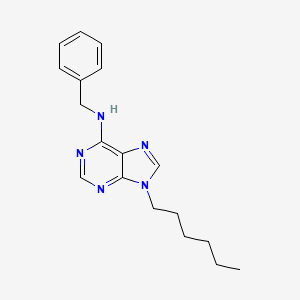
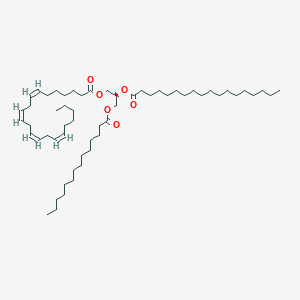
![12-hydroxy-1,10-di(phenanthren-9-yl)-12-sulfanylidene-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12926220.png)

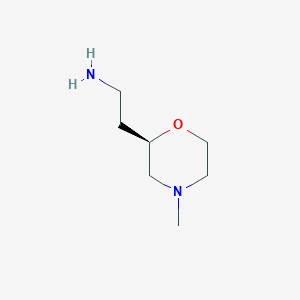
![[4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile](/img/structure/B12926236.png)

![Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12926253.png)

